Home > Products > Screening Compounds P137756 > 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline
2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline -

2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5955546
CAS Number:
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key intermediate in the synthesis of various biologically active tetrahydroisoquinoline derivatives. It is synthesized using a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 1-position, instead of the phenoxyacetyl group in the target compound, highlights a potential site for structural modification and exploration of different biological activities. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

  • Compound Description: This compound demonstrates high affinity and selectivity for σ2 receptors, making it a potential candidate for development as a Positron Emission Tomography (PET) tracer for imaging σ2 receptors in the central nervous system. []
  • Relevance: The core structure of this compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is very similar to 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, with the key difference being the substitution at the 2-position. This difference highlights the impact of various substituents on the pharmacological profile of tetrahydroisoquinolines. []

N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ)

  • Compound Description: This class of compounds exhibits potent antifungal activity. Notably, some derivatives within this class show no hepatic toxicity, making them promising candidates for further development as antifungal agents. []
  • Relevance: NSTHIQs share the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. The presence of the N-sulfonyl group in NSTHIQs highlights the potential for introducing various sulfonyl groups at the nitrogen atom of the tetrahydroisoquinoline core to modify its biological activity. []

Cepharanthine and Berbamine

  • Compound Description: These bis(1,2,3,4-tetrahydroisoquinoline) alkaloids exhibit micromolar to sub-micromolar affinity for SK channels, particularly the SK2 and SK3 subtypes. These alkaloids have shown potential therapeutic effects against various pathologies, including SARS-CoV-2 for cepharanthine and calcium channel blocking activity for berbamine. []
  • Relevance: While these alkaloids consist of two 1,2,3,4-tetrahydroisoquinoline units, their interaction with SK channels suggests that similar interactions could be explored for 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, particularly considering the potential influence of the phenoxyacetyl substituent on its binding properties. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays sedative-anxiolytic properties when administered at doses of 10 and 20 mg/kg intragastrically. []
  • Relevance: The presence of a 1,2,3,4-tetrahydroisoquinoline core with a 2-hydroxyphenyl substituent at the 1-position makes this compound structurally similar to 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. This comparison emphasizes the potential influence of substituents at the 1- and 2-positions on the pharmacological effects of tetrahydroisoquinoline derivatives. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibits significant DNase I inhibitory activity with an IC50 value of 134.35 ± 11.38 μM. It also demonstrates low cytotoxicity against healthy MRC-5 cell lines, suggesting potential for further development as a therapeutic agent. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substitution at the 1-position, highlighting the possibility of exploring various substituents at this position to modulate DNase I inhibitory activity and other biological properties. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These derivatives act as selective PPARγ partial agonists. Notably, compound 26v within this series shows improved PPARγ agonist and antagonist activity, oral absorption, and a reduced adverse effect profile compared to full agonists. []
  • Relevance: This class of compounds, particularly compound 26v, shares the core tetrahydroisoquinoline structure with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, although with different substitutions. This comparison underscores the possibility of designing novel PPARγ modulators by exploring different substituents on the tetrahydroisoquinoline scaffold. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: These derivatives demonstrate potent and selective activity as P-glycoprotein (P-gp) modulators, with some compounds showing promise as chemosensitizers by enhancing the activity of doxorubicin in cancer cell lines. [, ]
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. The presence of various amides and ester isosteres in these P-gp modulators emphasizes the potential of modifying the 2-position substituent on the tetrahydroisoquinoline core for modulating P-gp activity and exploring other biological targets. [, ]
  • Compound Description: These derivatives act as selective PPARγ partial agonists and exhibit anti-diabetic effects with a potentially improved safety profile compared to full agonists like pioglitazone. Compound 20g within this series demonstrates significant anti-diabetic effects in KK-Ay mice with insulin resistance and hyperglycemia. []

2-Acetyl-6-[(benzyloxy)methyl]-9-methoxy-8-methyl-11,11adihydro-2H-pyrazino[1,2-b]isoquinoline-1,4,7,10(3H,6H)-tetraone (11a)

  • Compound Description: This compound serves as a CDE ring model for renieramycins, a group of marine natural products with potential biological activities. It undergoes a novel photo-induced transformation to construct a 1,3-dioxol ring, demonstrating its synthetic utility. []
  • Relevance: While structurally distinct from 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, this compound highlights the broader chemical space and synthetic possibilities associated with modifying the tetrahydroisoquinoline core to access diverse structures with potential biological activities. []

1-Benzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds comprises various biologically and pharmaceutically relevant alkaloids, including (R)-norcoclaurine, (R)-coclaurine, (R)-norreticuline, (R)-reticuline, (R)-trimemetoquinol, (R)-armepavine, (R)-norprotosinomenine, (R)-protosinomenine, (R)-laudanosine, and (R)-5-methoxylaudanosine. They are synthesized using organocatalytic, regio- and enantioselective Pictet-Spengler reactions. []
  • Relevance: These alkaloids, particularly those with a 1-benzyl substituent, highlight the structural diversity and broad range of biological activities associated with the 1,2,3,4-tetrahydroisoquinoline scaffold, which is also present in 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. This suggests that modifications to the target compound could potentially lead to novel compounds with diverse pharmacological profiles. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

  • Compound Description: These derivatives were designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate and display high affinity for the M3 muscarinic receptor with selectivity over the M2 subtype. Notably, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b) exhibits potent inhibitory activity against bladder contraction with minimal side effects, suggesting its potential for treating overactive bladder. []
  • Relevance: These compounds, particularly 9b, highlight the potential of incorporating the 1,2,3,4-tetrahydroisoquinoline motif, as found in 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, into more complex structures to achieve potent and selective modulation of specific biological targets, such as muscarinic receptors. []

2-Methyl-1,2,3,4-tetrahydroisoquinoline Trihydrate

  • Compound Description: This compound serves as a simple model system for studying the crystallographic properties of tetrahydroisoquinoline derivatives. It forms hydrogen bonds with water molecules in its crystal structure. []
  • Relevance: Although lacking specific biological activity, this compound emphasizes the importance of understanding the physicochemical properties, such as hydrogen bonding, of tetrahydroisoquinolines like 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, as these properties can influence their interactions with biological targets and their pharmacokinetic behavior. []

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

  • Compound Description: This novel series of compounds shows potential as tyrosine kinase inhibitors, specifically targeting EGFR and HER2, which are implicated in various cancers. Molecular docking studies suggest that these compounds interact with EGFR and HER2 through ionic interactions, hydrogen bonding, charge transfer, and hydrophobicity. []
  • Relevance: While structurally distinct from 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, these compounds highlight the potential of targeting tyrosine kinases, a class of enzymes involved in various cellular processes, including cancer development, by employing scaffolds containing the 1,2,3,4-tetrahydroisoquinoline moiety. []
  • Compound Description: These compounds represent a new class of potent and selective κ opioid receptor antagonists. PDTic and its analogs exhibit high affinity for the κ opioid receptor and show potential for clinical development as pharmacotherapies for depression, anxiety, and substance abuse. []
  • Relevance: Despite structural differences from 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, these compounds demonstrate the potential of developing potent and selective ligands for G protein-coupled receptors, such as opioid receptors, by incorporating the 1,2,3,4-tetrahydroisoquinoline scaffold. This suggests that modifications to the target compound could potentially lead to novel compounds with activity at various GPCR targets. []
  • Compound Description: This research explores a series of N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives as selective dopamine D3 receptor antagonists. These compounds, structurally related to the partial agonist BP 897, exhibit high affinity and selectivity for the D3 receptor over the D2 subtype. []
  • Relevance: This study demonstrates the successful development of potent and selective ligands for dopamine receptors using the 1,2,3,4-tetrahydroisoquinoline scaffold, which is also found in 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. This suggests that exploring various modifications to the target compound could lead to novel compounds with activity at dopamine receptors and other related targets. []

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was used in a crystallographic study to investigate the occurrence of C-F...F-C interactions. The study revealed a weak intermolecular interaction of this type, contributing to the understanding of weak interactions in crystal packing. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. Though this research primarily focuses on crystallographic analysis, it provides insights into the structural features and potential intermolecular interactions of tetrahydroisoquinoline derivatives, which can be relevant for understanding their binding modes and pharmacological properties. []

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives

  • Compound Description: This class of compounds represents constrained analogs of phenylalanine and serves as important building blocks in medicinal chemistry. Various synthetic approaches, including Pictet-Spengler, Bischler-Napieralski, enyne metathesis, [2+2+2] cycloaddition, and Diels-Alder reactions, have been employed to construct diverse Tic derivatives with a wide range of biological activities. []
  • Relevance: This broad class of compounds emphasizes the versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold, also present in 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, for developing diverse and biologically active molecules. This suggests that modifications to the target compound, particularly exploring different substituents and functional groups, could lead to novel compounds with a wide range of pharmacological activities. []

(S)-5,6,7,8-Tetrahydroquinolin-8-amine-Derived CXCR4 Antagonists

  • Compound Description: This series of compounds targets the CXCR4 receptor, a chemokine receptor involved in cancer cell metastasis, angiogenesis, and tumor growth. These antagonists are designed to interfere with CXCL12-mediated pro-survival signaling and inhibit chemotaxis, potentially diminishing cancer cell viability. []
  • Relevance: While these compounds are derived from a different scaffold, they exemplify the development of antagonists for specific biological targets involved in diseases like cancer. This approach could potentially be applied to 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline by exploring its interactions with relevant targets and designing modifications to achieve desired antagonistic activity. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11)

  • Compound Description: This compound represents a potent and orally active MGAT2 inhibitor that exhibits significant suppression of triglyceride synthesis in vivo. It is a result of optimizing the structure of a previously reported MGAT2 inhibitor, compound 2, leading to a >50-fold improvement in potency against human MGAT2 enzyme. []
  • Relevance: Compound 11, with its potent MGAT2 inhibitory activity, highlights the potential of incorporating the 1,2,3,4-tetrahydroisoquinoline scaffold, also present in 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, in designing novel and effective therapeutic agents for metabolic disorders. This suggests that exploring different modifications to the target compound could lead to compounds with improved potency and selectivity for MGAT2 or other relevant targets in metabolic pathways. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound represents a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative that exhibits interesting crystallographic properties, including pseudosymmetry and intramolecular hydrogen bonding. []
  • Relevance: Although this research focuses on structural aspects, it provides insights into the conformational flexibility and potential for intramolecular interactions in tetrahydroisoquinoline derivatives like 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline. Understanding these properties can be valuable for rational drug design and for interpreting the interactions of these compounds with biological targets. []

Properties

Product Name

2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c19-17(13-20-16-8-2-1-3-9-16)18-11-10-14-6-4-5-7-15(14)12-18/h1-9H,10-13H2

InChI Key

AFDSUMYGVPXLGS-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.